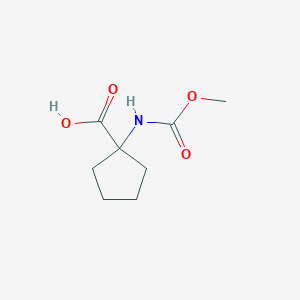
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbocyclic amino acids, including analogues similar to 1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, involves multi-step organic reactions. For instance, the enantioselective synthesis of cyclopentanedicarboxylic amino acid, a structurally related compound, has been achieved in a linear sequence involving key steps such as sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). Additionally, efficient synthesis methods for diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids have been developed, highlighting the importance of stereochemistry in the synthesis of carbocyclic amino acids (Caputo et al., 2006).
Molecular Structure Analysis
The molecular structure of carbocyclic amino acids and their derivatives plays a crucial role in their chemical reactivity and interactions. Crystallographic studies have been conducted to characterize the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides, revealing that the cyclohexane rings adopt an almost perfect chair conformation with specific torsion angles that correspond to folded, potentially helical conformations for the amino acid residue (Valle et al., 1988).
Chemical Reactions and Properties
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid and related compounds participate in various chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, cyclopentanone reacts with carbon disulfide and glycine esters to synthesize carbodithioic acids, demonstrating the versatility of cyclopentane derivatives in forming complex chemical structures (Fukada & Yamamoto, 1985).
Applications De Recherche Scientifique
Application in Plant Physiology
- Summary of the Application : “1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid” is a direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
- Methods of Application or Experimental Procedures : This compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
- Results or Outcomes : The application of this compound has been used to study its role in regulating plant development, its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
Strengthening Maize Resistance
- Summary of the Application : This compound, also known as ACCA, has been studied for its potential to strengthen maize’s resilience against stressors and pathogens .
- Methods of Application or Experimental Procedures : The study involved exhaustive research on the defense-related proteins and mechanisms involved in maize-pathogen interactions. The efficacy of ACCA as a natural compound that could enhance maize’s resistance was examined .
- Results or Outcomes : The research indicates that ACCA, having a binding energy of -9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress. It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield .
Role in Waterlogged Tomato Plants
- Summary of the Application : The compound has been shown to play a role in the response of tomato plants to waterlogging .
- Methods of Application or Experimental Procedures : The study involved observing the correlation between waterlogging and root anoxia with the shootward transport of ACC, its subsequent conversion to ethylene, and leaf epinasty .
- Results or Outcomes : The study demonstrated that ethylene, which is produced from ACC, leads to epinasty of petioles in waterlogged tomato plants .
Ethylene-Independent Growth Regulator
- Summary of the Application : This compound, also known as ACC, has an emerging role as an ethylene-independent growth regulator .
- Methods of Application or Experimental Procedures : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : A growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
Mitigating Negative Effects of Intermittent Soil Drying
- Summary of the Application : The compound, also known as ACCA, has been studied for its potential to mitigate the negative effects of intermittent soil drying .
- Methods of Application or Experimental Procedures : The study involved exhaustive research on the defense-related proteins and mechanisms involved in maize-pathogen interactions . The efficacy of ACCA as a natural compound that could enhance maize’s resistance was examined .
- Results or Outcomes : The research indicates that ACCA successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield .
Safety And Hazards
The compound has been classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(methoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-7(12)9-8(6(10)11)4-2-3-5-8/h2-5H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFODXIYZFKYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281739 | |
| Record name | MLS000738008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid | |
CAS RN |
6949-76-4 | |
| Record name | 1-[(Methoxycarbonyl)amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000738008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000738008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)